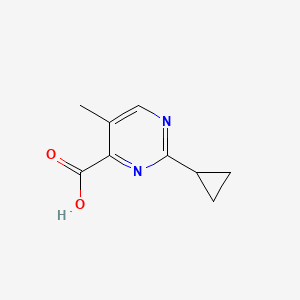

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

Descripción

BenchChem offers high-quality 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-4-10-8(6-2-3-6)11-7(5)9(12)13/h4,6H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCFNDRIGGUBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details the most scientifically sound and practical methodologies for its preparation, focusing on a robust two-step approach: the cyclocondensation of cyclopropanecarboximidamide with a suitable β-ketoester to form the pyrimidine core, followed by the hydrolysis of the resulting ester to the target carboxylic acid. This document provides in-depth mechanistic insights, detailed experimental protocols, and a comparative analysis of key reaction parameters, designed to empower researchers in the efficient and reliable synthesis of this valuable molecule.

Introduction

Pyrimidine-4-carboxylic acids are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring, coupled with the diverse functionalities that can be introduced at various positions, make these scaffolds highly valuable in the design of novel therapeutic agents. The title compound, 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid, incorporates a cyclopropyl group at the 2-position and a methyl group at the 5-position, structural motifs known to influence metabolic stability, potency, and selectivity in drug candidates. A reliable and scalable synthesis of this molecule is therefore of paramount importance for its further investigation and potential applications in drug discovery programs.

This guide will focus on a well-established and versatile approach to pyrimidine synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. This strategy offers a high degree of convergence and allows for the introduction of the desired substituents from readily available starting materials.

Core Synthesis Pathway: A Two-Step Approach

The most logical and field-proven pathway for the synthesis of 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid involves a two-step sequence:

-

Step 1: Cyclocondensation to form ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate.

-

Step 2: Saponification of the ethyl ester to yield the final carboxylic acid.

This approach is advantageous as it allows for the purification of the intermediate ester, which is often more straightforward than the purification of the final carboxylic acid, leading to a higher overall purity of the target compound.

Part 1: Synthesis of Key Precursors

The success of the overall synthesis hinges on the availability and purity of the starting materials. This section details the preparation of the two key precursors required for the cyclocondensation reaction.

Cyclopropanecarboximidamide Hydrochloride

Cyclopropanecarboximidamide, the amidine component, provides the C2-cyclopropyl moiety of the target pyrimidine. It is typically prepared from the corresponding nitrile and used as its more stable hydrochloride salt.[1][2]

Reaction Scheme:

Caption: Synthesis of Cyclopropanecarboximidamide Hydrochloride.

Experimental Protocol:

-

A solution of cyclopropanecarbonitrile in anhydrous ethanol is saturated with dry hydrogen chloride gas at 0 °C.

-

The reaction mixture is stirred at room temperature until the formation of the imidate hydrochloride is complete (typically monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure, and the residue is dissolved in a fresh portion of anhydrous ethanol.

-

The solution is cooled to 0 °C and saturated with ammonia gas.

-

The reaction mixture is stirred at room temperature overnight.

-

The resulting precipitate of ammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield cyclopropanecarboximidamide hydrochloride as a solid, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the intermediate imidate.

-

The hydrochloride salt of the amidine is prepared to improve its stability and handling properties.

Diethyl 2-acetyl-2-methylmalonate

This β-ketoester provides the C4, C5, C6, and the carboxylic acid precursor moiety of the pyrimidine ring. It can be synthesized via the methylation of diethyl 2-acetylmalonate.

Reaction Scheme:

Caption: Synthesis of Diethyl 2-acetyl-2-methylmalonate.

Experimental Protocol:

-

Sodium metal is dissolved in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

Diethyl 2-acetylmalonate is added dropwise to the sodium ethoxide solution at 0 °C.

-

The mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.

-

Methyl iodide is added dropwise, and the reaction is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by vacuum distillation to afford pure diethyl 2-acetyl-2-methylmalonate.

Causality Behind Experimental Choices:

-

Sodium ethoxide is a strong base capable of deprotonating the active methylene group of the malonate.

-

The reaction is performed under anhydrous conditions to prevent side reactions.

Part 2: Core Synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

With the key precursors in hand, the synthesis of the target molecule can proceed.

Step 1: Synthesis of Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate

This step involves the cyclocondensation of cyclopropanecarboximidamide hydrochloride with diethyl 2-acetyl-2-methylmalonate. This reaction is a classic example of pyrimidine synthesis.

Reaction Scheme:

Caption: Cyclocondensation to form the pyrimidine ring.

Experimental Protocol:

-

To a solution of sodium ethoxide in anhydrous ethanol, cyclopropanecarboximidamide hydrochloride is added, and the mixture is stirred for 30 minutes at room temperature.

-

Diethyl 2-acetyl-2-methylmalonate is then added, and the reaction mixture is heated to reflux.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to give pure ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate.

Mechanistic Insights:

The reaction proceeds through a series of nucleophilic addition and condensation steps. The amidine nitrogen attacks one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Step 2: Synthesis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester.

Experimental Protocol:

-

Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC or LC-MS).

-

The ethanol is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

Causality Behind Experimental Choices:

-

The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester and the hydroxide salt.

-

Acidification is necessary to protonate the carboxylate and precipitate the final product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid | C9H10N2O2 | 178.19 | 1700148-27-1 |

| Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate | C11H14N2O2 | 206.24 | Not available |

| Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | 120.58 | 57297-29-7 |

| Diethyl 2-acetyl-2-methylmalonate | C10H16O5 | 216.23 | 607-98-7 |

Conclusion

The synthesis of 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid can be reliably achieved through a robust and well-precedented two-step synthetic sequence. The key transformation is the cyclocondensation of cyclopropanecarboximidamide with diethyl 2-acetyl-2-methylmalonate to construct the core pyrimidine ring, followed by a straightforward saponification. The methodologies and protocols detailed in this guide are based on established principles of organic synthesis and provide a solid foundation for researchers to produce this valuable compound for further studies in drug discovery and development. Careful control of reaction conditions and purification of intermediates are key to obtaining the target molecule in high yield and purity.

References

- Google Patents. Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. EP1760066A2.

- Google Patents.

-

PubChem. Synthesis of 2,4-pyrimidinediamines. Patent US-8299242-B2. [Link]

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-353.

-

Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

-

CAS Common Chemistry. Cyclopropanecarboximidamide, hydrochloride (1:1). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid (CAS: 1700148-27-1), a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive, publicly available experimental data, this document integrates known information with well-established theoretical predictions and detailed, field-proven experimental protocols. This approach provides a robust framework for researchers to understand, handle, and further investigate this molecule.

The structure of this guide is designed to logically flow from fundamental molecular attributes to key physicochemical parameters that govern the behavior of a compound in a biological system. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the principles at play.

Molecular Identity and Structural Features

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine ring is a core scaffold in many biologically active molecules, including nucleic acids.[1] The substituents—a cyclopropyl group at the 2-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position—are expected to significantly influence its physicochemical properties and, consequently, its pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 1700148-27-1 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₂ | [2] |

| Molecular Weight | 178.19 g/mol | [2][4] |

| SMILES | O=C(O)C1=NC(=NC=C1C)C2CC2 | [2] |

The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the two nitrogen atoms in the pyrimidine ring and the carbonyl oxygen) suggests the potential for significant intermolecular interactions, which will impact properties like melting point and solubility.[2] The cyclopropyl group introduces a degree of lipophilicity and conformational rigidity.

Molecular Structure Diagram

Caption: 2D structure of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

Predicted and Estimated Physicochemical Properties

Due to the lack of published experimental data, the following table summarizes computationally predicted and estimated values for key physicochemical properties. These values provide a useful starting point for experimental design.

| Property | Predicted/Estimated Value | Method/Rationale | Source |

| logP | 1.36 | Computational (ChemScene) | [2] |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | Computational (ChemScene) | [2] |

| pKa (acidic) | ~3.5 - 4.5 | Estimation based on similar pyrimidine carboxylic acids and the electron-withdrawing nature of the pyrimidine ring. | [1][5] |

| Melting Point | Likely > 150 °C | Solid at room temperature. Heterocyclic carboxylic acids often have relatively high melting points due to hydrogen bonding and crystal lattice energy. | |

| Aqueous Solubility | Poorly soluble | The presence of the lipophilic cyclopropyl and methyl groups, combined with a relatively rigid aromatic system, likely results in low aqueous solubility, which will be pH-dependent due to the carboxylic acid group. | [6] |

Ionization Constant (pKa)

The pKa of a molecule is a critical parameter that dictates its charge state at a given pH, which in turn influences its solubility, permeability, and target binding. 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid has a carboxylic acid group, making it an acidic compound. The pyrimidine ring itself is weakly basic.[1]

Causality Behind pKa

The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which stabilizes the carboxylate anion through induction. This effect is expected to make this compound more acidic (i.e., have a lower pKa) than a simple benzoic acid (pKa ~4.2).

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a robust method for the experimental determination of the pKa value.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh and dissolve the compound in high-purity water to a known concentration (e.g., 1-10 mM). If solubility is low, a co-solvent such as methanol or DMSO can be used, but the apparent pKa will need to be corrected back to aqueous conditions.

-

pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Titration: Place a known volume of the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring and record the initial pH. Add small, precise increments of a standardized sodium hydroxide solution (e.g., 0.1 M) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve. The pKa is the pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Causality Behind Lipophilicity

The cyclopropyl and methyl groups contribute to the lipophilicity of the molecule, while the carboxylic acid and the pyrimidine nitrogens contribute to its hydrophilicity. The predicted logP of 1.36 suggests a moderate level of lipophilicity.[2] However, at physiological pH (around 7.4), the carboxylic acid will be mostly deprotonated (ionized), which will significantly increase its aqueous solubility and decrease its apparent lipophilicity (logD < logP).

Experimental Protocol: HPLC-based logP/logD Determination

This method offers a rapid and reliable alternative to the traditional shake-flask method for determining lipophilicity.

Caption: Workflow for logP determination by reverse-phase HPLC.

Step-by-Step Methodology:

-

Preparation of Standards and Sample: Prepare stock solutions of a series of reference compounds with known logP values that bracket the expected logP of the test compound. Prepare a stock solution of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid.

-

HPLC Conditions: Use a reverse-phase HPLC column (e.g., C18). The mobile phase should be a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). For logP determination, the aqueous phase should be at a pH where the compound is in its neutral form (e.g., pH 2 for a carboxylic acid). For logD, use a buffer at the desired pH (e.g., pH 7.4).

-

Analysis: Inject the standard solutions and the sample solution onto the HPLC system and record the retention times.

-

Calibration and Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times. Determine the logP (or logD) of the test compound by interpolating its retention time on the calibration curve.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is expected to be pH-dependent due to the ionizable carboxylic acid group.

Causality Behind Solubility

At low pH, the carboxylic acid will be protonated and neutral, leading to lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. The presence of the cyclopropyl and methyl groups will likely limit the intrinsic solubility of the neutral form.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter or centrifuge the samples to remove the undissolved solid.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS. The concentration at saturation is the solubility at that specific pH.

Stability

The chemical stability of a compound under various conditions is crucial for its storage, formulation, and in vivo fate. Pyrimidine derivatives are generally stable, but the specific substituents can influence their reactivity.

Potential Stability Issues

-

pH-dependent hydrolysis: While the pyrimidine ring itself is generally stable, extreme pH conditions could potentially lead to degradation over extended periods.

-

Oxidative stability: The molecule does not contain obvious functionalities that are highly susceptible to oxidation under normal conditions.

Experimental Protocol: Solution Stability Assessment

Step-by-Step Methodology:

-

Solution Preparation: Prepare solutions of the compound in various buffers (e.g., pH 2, 7.4, and 9) and store them at different temperatures (e.g., room temperature and 40 °C).

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), take an aliquot from each solution.

-

Quantification: Analyze the aliquots by a stability-indicating HPLC method to determine the percentage of the parent compound remaining. A decrease in the peak area of the parent compound over time indicates degradation.

Spectroscopic Profile

While specific spectra for this compound are not publicly available, a predicted spectroscopic profile can be outlined based on its structural features.

¹H NMR Spectroscopy

-

Aromatic proton: A singlet for the proton at the 6-position of the pyrimidine ring.

-

Methyl protons: A singlet for the methyl group at the 5-position.

-

Cyclopropyl protons: A set of multiplets for the protons on the cyclopropyl ring.

-

Carboxylic acid proton: A broad singlet, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Pyrimidine ring carbons: Four distinct signals for the carbons of the pyrimidine ring.

-

Carboxyl carbon: A signal in the downfield region (typically 160-180 ppm).

-

Methyl carbon: A signal in the upfield region.

-

Cyclopropyl carbons: Signals for the carbons of the cyclopropyl ring.

FTIR Spectroscopy

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=N and C=C stretches (pyrimidine ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-H stretches (alkyl and aromatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak: An [M+H]⁺ ion at m/z 179.19 in positive ion mode ESI-MS, and an [M-H]⁻ ion at m/z 177.19 in negative ion mode.

-

Fragmentation: Potential fragmentation patterns could involve the loss of CO₂ from the carboxylic acid group.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is not widely available, the SDS for the related compound, 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid, suggests general precautions for handling fine chemicals.[7]

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Its moderate lipophilicity, coupled with the pH-dependent solubility afforded by the carboxylic acid group, provides a foundation for tuning its ADME properties. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed, actionable protocols for their experimental determination. By understanding and applying these principles, researchers can confidently advance their studies with this promising heterocyclic compound.

References

-

Chemical Substance Information. 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid. [Link]

- Bouillot, B., Teychené, S., & Biscans, B. (2011). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- A.A. AL-Amiery, A.A.H. Kadhum, and A.B. Mohamad. (2012). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. International Journal of the Physical Sciences, 7(20), 2748-2752.

-

PubChem. 4-Pyrimidinecarboxylic acid. [Link]

-

Chemspace. 2-(cyclopropylmethoxy)-4-methylpyrimidine-5-carboxylic acid. [Link]

- Al-Ostath, A., Al-Wahaibi, L. H., & El-Emam, A. A. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of the Chinese Chemical Society, 66(8), 819-830.

- Tsolaki, E., et al. (2016). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 21(11), 1460.

- Perlovich, G. L. (2021). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 14(9), 896.

- Sharma, S., & Singh, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 232-236.

- Uglješ, A., et al. (2021).

- Singh, S., et al. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings, 2433(1), 020001.

- Patel, K. D., et al. (2015). IR, NMR spectral data of pyrimidine derivatives.

- Al-Masoudi, N. A., et al. (2024).

- Mariella, R. P., Peterson, L. F. A., & Ferris, R. C. (1956). The Synthesis and Spectrum of 2-Cyclopropylpyridine. Journal of the American Chemical Society, 78(15), 3845-3846.

-

Omni Calculator. (2024, April 10). pKa Calculator. [Link]

-

ChemAxon. logP and logD calculations. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

- El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of Molecular Structure, 1268, 133688.

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.

- Reddit. (2012, January 28). Is there a way to get the pKa of a molecule if I know the pKa of it's functional groups? r/chemistry.

- Adebayo, J. O., & Akintayo, C. O. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.

- Adebayo, J. O., & Akintayo, C. O. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

- Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11625-11669.

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

- Bell, F. W., et al. (1995). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Journal of medicinal chemistry, 38(25), 4929-4936.

Sources

- 1. scialert.net [scialert.net]

- 2. chemscene.com [chemscene.com]

- 3. nextsds.com [nextsds.com]

- 4. 954233-05-7 | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid - Moldb [moldb.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the landscape of modern drug development, understanding the three-dimensional atomic structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a fundamental necessity.[1] The crystal structure governs critical physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[2][3] For a novel compound like 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, a heterocyclic molecule with potential as a scaffold in medicinal chemistry, a thorough solid-state characterization is the bedrock upon which successful formulation and therapeutic efficacy are built.

This guide provides an in-depth, experience-driven methodology for the comprehensive crystal structure analysis of this target compound. As no public crystal structure currently exists for this specific molecule, this document serves as a practical whitepaper for researchers and drug development professionals, outlining the logical flow from material acquisition to a fully validated, publication-ready crystal structure. We will explore not just the "how" but the critical "why" behind each step, ensuring a robust and scientifically sound analytical cascade.

Part 1: Foundational Analysis - Characterizing the Bulk Material

Before the pursuit of a single crystal can begin, it is imperative to characterize the bulk powder of the synthesized 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. This foundational step validates the material's identity, purity, and initial solid-state properties, forming a baseline for all subsequent analyses.

Powder X-ray Diffraction (PXRD)

PXRD is an indispensable technique for the initial solid-state characterization of a crystalline compound.[4] It provides a unique "fingerprint" of the crystalline phase (or phases) present in the bulk sample.[5]

Causality: A sharp, well-defined PXRD pattern confirms the crystalline nature of the bulk material. The absence of a broad, underlying "halo" indicates a low level of amorphous content. Furthermore, this initial pattern is the reference against which all future batches and crystalline forms (polymorphs) will be compared, ensuring consistency throughout the development lifecycle.[6][7]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind approximately 10-20 mg of the compound using an agate mortar and pestle to ensure a degree of particle size homogeneity and to minimize preferred orientation effects.

-

Mounting: Pack the powder into a low-background sample holder, using a flat surface (like a glass slide) to create a smooth, level surface flush with the holder's rim.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).

-

Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step. A slow scan rate is crucial for obtaining high-quality data for a novel compound.

-

Data Analysis: Process the raw data to identify peak positions and relative intensities. This pattern becomes the reference fingerprint for this crystalline form.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal behavior and stability of the compound.[8][9]

Causality: TGA measures mass loss as a function of temperature, identifying the presence of bound solvents or hydrates and determining the onset of thermal decomposition.[10] DSC measures the heat flow into or out of a sample during a temperature change, revealing thermal events like melting, crystallization, and solid-solid phase transitions.[11] A sharp melting peak on a DSC thermogram, corresponding to no prior mass loss on the TGA curve, is a strong indicator of a pure, anhydrous crystalline substance.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. For TGA, a ceramic pan may be used.

-

TGA Analysis: Place the sample in the TGA furnace. Heat under a nitrogen atmosphere (flow rate ~50 mL/min) from 25 °C to a temperature beyond any expected transitions (e.g., 350 °C) at a heating rate of 10 °C/min.

-

DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate (e.g., 10 °C/min) to identify the melting point and any other thermal events.

| Analytical Technique | Parameter Measured | Key Insights for the Target Compound |

| PXRD | X-ray diffraction angle (2θ) vs. Intensity | Confirms crystallinity; provides a unique "fingerprint" for the solid form.[4] |

| TGA | Mass vs. Temperature | Determines thermal stability and presence of solvates/hydrates.[10] |

| DSC | Heat Flow vs. Temperature | Identifies melting point, purity, and potential polymorphic transitions.[11] |

Part 2: The Pursuit of a Single Crystal

With the bulk material characterized, the next critical phase is growing a high-quality single crystal suitable for Single-Crystal X-ray Diffraction (SC-XRD). This is often the most challenging, iterative part of the process, relying on both scientific principles and empirical skill.[12] The goal is to create a state of supersaturation from which a single, defect-free crystal can nucleate and grow slowly.[2]

Crystallization Methodologies

Several techniques can be employed, and often a parallel screening approach is most efficient.[13]

-

Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks. This is the most common and straightforward method.[14]

-

Anti-Solvent Vapor Diffusion: The compound is dissolved in a "good" solvent. This solution is placed in a small, open vial, which is then sealed inside a larger jar containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[14]

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled slowly. This is effective for compounds with a steep solubility-temperature gradient.[15]

Causality: The choice of solvent is paramount. The ideal solvent will dissolve a moderate amount of the compound and have a suitable vapor pressure for the chosen technique. For 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, which possesses both hydrogen bond donors (carboxylic acid -OH) and acceptors (pyrimidine nitrogens, carbonyl oxygen), solvents like ethanol, methanol, acetone, acetonitrile, and ethyl acetate are excellent starting points. A screening of various solvents and solvent mixtures is highly recommended.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, water).

-

Setup: In a clean 1-dram vial, dissolve 10-20 mg of the compound in a minimal amount of the best "good" solvent.

-

Execution:

-

For Slow Evaporation: Cover the vial with paraffin film and pierce it with 1-3 small holes using a needle.

-

For Vapor Diffusion: Place the open vial inside a 20 mL scintillation vial containing 2-3 mL of an anti-solvent (e.g., hexane if the good solvent is ethyl acetate). Seal the larger vial.

-

-

Incubation: Store the setups in a vibration-free location at a constant temperature.

-

Monitoring: Observe the vials daily without disturbing them. Crystal growth can take anywhere from a day to several weeks.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the SC-XRD experiment can be performed. This is the definitive technique for determining the three-dimensional atomic arrangement.[16][17]

dot digraph "SC-XRD_Workflow" { graph [fontname="Arial", label="Figure 1: The Single-Crystal X-ray Diffraction Workflow", labelloc=b, fontsize=12]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

} enddot Caption: The workflow from crystal to final validated structure.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Mounting: A selected crystal is carefully picked up using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[12] Causality: Cryo-cooling minimizes atomic thermal vibrations and reduces radiation damage, leading to higher-quality diffraction data.

-

Data Collection: The mounted crystal is placed on a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[18]

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (like absorption), and scale the data.

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final Crystallographic Information File (CIF) is validated using the IUCr's checkCIF service.[3][19] This is a critical self-validating step to ensure the quality and correctness of the structure.[20][21]

Part 4: Structural Analysis and Interpretation

With a refined structure, the detailed analysis can begin. For this guide, we will use the published structure of a similar molecule, pyrimidine-4-carboxylic acid , as a plausible model to discuss the types of interactions and packing that might be expected for the title compound.[22][23]

Crystallographic Data Summary

All key crystallographic data must be summarized in a standardized table.

| Parameter | Hypothetical Data for Target Compound | Reference Data (Pyrimidine-4-carboxylic acid) [22] |

| Chemical Formula | C9 H10 N2 O2 | C5 H4 N2 O2 |

| Formula Weight | 178.19 | 124.10 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P2/m |

| a (Å) | Value | 6.0080 (12) |

| b (Å) | Value | 6.3519 (13) |

| c (Å) | Value | 7.4834 (15) |

| β (°) | Value | 112.20 (3) |

| Volume (ų) | Value | 264.41 (9) |

| Z | 4 | 2 |

| R1 [I > 2σ(I)] | < 0.05 | 0.048 |

| wR2 (all data) | < 0.15 | 0.124 |

| Goodness-of-fit (S) | ~1.0 | 1.00 |

Note: Z is the number of molecules per unit cell. R-factors and Goodness-of-fit are metrics of the refinement quality.

Intermolecular Interactions: The Supramolecular Synthons

The crystal packing is dictated by non-covalent interactions, primarily hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor, while the pyrimidine nitrogen atoms are strong acceptors.

Expected Interaction: The most common and stable interaction for carboxylic acids is the formation of a centrosymmetric dimer via a pair of O—H···O hydrogen bonds, forming a characteristic R²₂(8) graph set motif. However, in the presence of a competitive hydrogen bond acceptor like a pyrimidine nitrogen, an O—H···N interaction is highly probable.[24] This is precisely what is observed in the reference structure, pyrimidine-4-carboxylic acid, where molecules form chains via O—H···N bonds.[22] For our title compound, either of these primary synthons is possible and would define the fundamental crystal packing.

dot digraph "Hydrogen_Bonding" { graph [fontname="Arial", label="Figure 2: Potential Hydrogen Bonding Motifs", labelloc=b, fontsize=12]; node [shape=none, fontname="Arial", margin=0]; edge [style=dashed, color="#EA4335", arrowhead=none];

} enddot Caption: Common hydrogen bonding patterns for carboxylic acids and pyrimidines.

Part 5: Data Validation and Reporting - The Trustworthiness Pillar

A crystal structure is only as reliable as its validation. The International Union of Crystallography (IUCr) provides rigorous standards for reporting crystallographic data.[19][25]

The checkCIF Protocol: The checkCIF service is an automated validation tool that scrutinizes the CIF for completeness, consistency, and chemical/geometric reasonableness.[3][20] It generates a report with ALERTS categorized by severity.

Causality: This protocol is a self-validating system that ensures trustworthiness.[26] It flags potential issues such as missed symmetry, incorrect atom assignments, unusual bond lengths, or a poor fit between the model and the data.[27] As a Senior Application Scientist, my directive is clear: all ALERTS must be investigated and resolved or, if inherent to the structure (e.g., disorder), explained with a detailed note within the CIF before the structure is considered complete. This rigorous process is non-negotiable for publication in reputable journals and for inclusion in regulatory filings.[19][28]

Final Reporting: The final output is a comprehensive Crystallographic Information File (CIF). This single text file contains all the necessary information to reproduce the structure: cell parameters, atomic coordinates, refinement details, and geometric parameters.[25] It is the standard format for deposition into crystallographic databases like the Cambridge Structural Database (CSD).

Conclusion

The structural elucidation of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, as outlined in this guide, is a multi-step process that demands precision, expertise, and a commitment to scientific integrity. By systematically characterizing the bulk material, employing rational crystallization strategies, meticulously executing the SC-XRD experiment, and rigorously validating the resulting structure, we can achieve an unambiguous, three-dimensional atomic model. This structural knowledge is invaluable, providing critical insights that will guide formulation, ensure batch-to-batch consistency, and ultimately accelerate the journey of this compound from a laboratory curiosity to a potential therapeutic agent.[1][29]

References

-

The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]

-

A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

Pharmaceutical Crystallization in drug development. Syrris. [Link]

-

Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]

-

Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

-

Crystallographic Information Framework. International Union of Crystallography (IUCr). [Link]

-

The future of crystallography in drug discovery. National Center for Biotechnology Information (NCBI). [Link]

-

Structure validation in chemical crystallography. IUCr Journals. [Link]

-

Crystallisation in pharmaceutical processes. BIA. [Link]

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. [Link]

-

GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]

-

Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

-

X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

-

Crystallography and it's Role in Molecular Structures. Oriental Journal of Chemistry. [Link]

-

Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth. [Link]

-

Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. AZoM. [Link]

-

Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. [Link]

-

Publication standards for crystal structures. International Union of Crystallography (IUCr). [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Center for Biotechnology Information (NCBI). [Link]

-

Recommendations for the reporting of uncertainties. International Union of Crystallography (IUCr). [Link]

-

Notes for Authors of IUCrData. IUCr Journals. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. YouTube. [Link]

-

TGA and DSC are key thermal analyses for solid state characterization. Holodiag. [Link]

-

Pyrimidine-4-carboxylic acid. National Center for Biotechnology Information (NCBI). [Link]

-

checkCIF validation ALERTS: what they mean and how to respond. National Center for Biotechnology Information (NCBI). [Link]

-

Standards for Crystallographic Publishing. IUCr Journals. [Link]

-

PLATON/VALIDATION. Utrecht University. [Link]

-

Pyrimidine-4-carboxylic acid. ResearchGate. [Link]

-

Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Publications. [Link]

-

DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.. [Link]

-

Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications. [Link]

-

Structures of pyrimidinecarboxylic acids. ResearchGate. [Link]

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Taylor & Francis Online. [Link]

-

Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]

-

PLATON-CHECKCIF.pdf. National Single Crystal X-ray Facility. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. longdom.org [longdom.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. azom.com [azom.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 8. youtube.com [youtube.com]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. particletechlabs.com [particletechlabs.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. eas.org [eas.org]

- 13. syrris.com [syrris.com]

- 14. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bia.si [bia.si]

- 16. excillum.com [excillum.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 19. iucr.org [iucr.org]

- 20. checkCIF validation ALERTS: what they mean and how to respond - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. iucr.org [iucr.org]

- 26. PLATON/VALIDATION [platonsoft.nl]

- 27. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 28. iucrdata.iucr.org [iucrdata.iucr.org]

- 29. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of organic chemistry, particularly concerning pyrimidine derivatives and carboxylic acids, to offer a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for solubility assessment. The guide emphasizes the importance of solvent selection, the influence of molecular structure on solubility, and the thermodynamic principles that govern the dissolution process.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, its solubility profile dictates crucial aspects of its development, including formulation strategies, bioavailability, and the design of purification processes such as crystallization.[1][2][3] A thorough understanding of an API's behavior in various organic solvents is fundamental to process optimization and ensuring the final product's efficacy and safety.

The molecule in focus, 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid, possesses a unique combination of functional groups: a pyrimidine ring, a cyclopropyl group, a methyl group, and a carboxylic acid. This intricate structure suggests a nuanced solubility behavior that will be explored in this guide.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The presence of both polar (carboxylic acid, pyrimidine nitrogen atoms) and non-polar (cyclopropyl and methyl groups) moieties in 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid suggests that its solubility will be highly dependent on the solvent's properties.

Molecular Structure and its Implications

-

Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[5] This feature generally imparts solubility in polar protic solvents. Carboxylic acids can also form stable dimers through hydrogen bonding, which can influence their solubility.[5][6]

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are capable of hydrogen bonding with protic solvents. The overall aromatic system contributes to van der Waals interactions. Pyrimidine derivatives are integral components of DNA and RNA and are prevalent in many natural products and pharmaceuticals.[2][3]

-

Cyclopropyl and Methyl Groups: These are non-polar, hydrophobic groups. Their presence will enhance solubility in less polar or non-polar solvents.

Solvent Properties and Their Influence

The choice of solvent is paramount in determining solubility. Key solvent properties to consider include:

-

Polarity (Dielectric Constant and Dipole Moment): Studies on similar pyrimidine derivatives have shown a direct correlation between the solvent's dielectric constant and dipole moment and the solubility of the compound.[1] Generally, higher polarity favors the dissolution of polar compounds.

-

Hydrogen Bonding Capability: Solvents are classified as hydrogen bond donors (e.g., alcohols), hydrogen bond acceptors (e.g., ketones, ethers), or both. The carboxylic acid and pyrimidine nitrogens of the target molecule will interact favorably with solvents that can participate in hydrogen bonding.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[1][7][8] This relationship is crucial for processes like recrystallization. The dissolution process is often endothermic, meaning that heat is absorbed, which favors solubility at higher temperatures.[1][2]

Based on these principles, we can predict the following general solubility trends for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) which have high dielectric constants and can act as hydrogen bond acceptors.[1][7][9]

-

Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and other alcohols, which can engage in hydrogen bonding.[2][3][8]

-

Low to Negligible Solubility: Expected in non-polar solvents such as carbon tetrachloride, hexane, and toluene, where the polar functional groups of the molecule will not be effectively solvated.[1][7]

Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. This involves both qualitative assessments and quantitative measurements.

Qualitative Solubility Assessment

A preliminary screening of solubility in a range of solvents can provide valuable initial insights.

Protocol for Qualitative Solubility Testing:

-

Preparation: Dispense approximately 25 mg of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent from the list in Table 1, in small portions.

-

Mixing: After each addition, shake the test tube vigorously for at least 30 seconds.

-

Observation: Visually inspect for dissolution. Classify the solubility as "soluble," "partially soluble," or "insoluble."

-

pH Testing (for aqueous solutions): If the compound is water-soluble, test the pH of the solution with litmus paper. An acidic pH would be expected due to the carboxylic acid group.[10][11]

Table 1: Suggested Solvents for Qualitative Solubility Screening

| Solvent Class | Example Solvents | Expected Interaction |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High solubility due to high polarity and hydrogen bond accepting capability.[1][7] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Moderate to high solubility due to hydrogen bonding.[2][3] |

| Less Polar | Acetone, Ethyl Acetate, Dichloromethane | Moderate to low solubility. |

| Non-Polar | Toluene, Hexane, Diethyl Ether, Carbon Tetrachloride | Low to negligible solubility.[1][4][7] |

| Acidic/Basic | 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃ | Solubility in basic solutions is expected due to the deprotonation of the carboxylic acid to form a soluble salt.[12][13] |

Quantitative Solubility Measurement: The Gravimetric Method

The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound at different temperatures.[2][8]

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method for quantitative solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid to a known mass of the selected solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours) with continuous agitation to ensure the solution is saturated.

-

Sampling: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

-

Analysis: Transfer the filtered aliquot to a pre-weighed container. Carefully evaporate the solvent under a stream of nitrogen, in a vacuum oven, or by gentle heating.

-

Calculation: Weigh the container with the dried solute. The mass of the solute can be determined by difference. The solubility can then be calculated and expressed in various units, such as mg/mL, g/L, or as a mole fraction.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 2: Hypothetical Solubility Data for 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid

| Solvent | Temperature (K) | Solubility (mg/mL) | Mole Fraction (x) |

| Methanol | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| 318.15 | Experimental Value | Calculated Value | |

| DMF | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| 318.15 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| 318.15 | Experimental Value | Calculated Value | |

| Toluene | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| 318.15 | Experimental Value | Calculated Value |

Thermodynamic Analysis

The temperature-dependent solubility data can be used to calculate important thermodynamic parameters of dissolution, such as the enthalpy (ΔHsol), Gibbs free energy (ΔGsol), and entropy (ΔSsol) of solution. This is often achieved using the van't Hoff equation. A positive enthalpy of solution indicates that the dissolution process is endothermic.[1][2]

Logical Relationship for Thermodynamic Analysis

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ajrconline.org [ajrconline.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 13. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of the novel compound, 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. Given the absence of extensive public data on this specific molecule, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. We outline a series of robust experimental protocols, grounded in established principles of thermal analysis and forced degradation studies, as mandated by international regulatory standards. The guide details the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for assessing thermal stability and elucidates a systematic approach to stress testing under hydrolytic, oxidative, photolytic, and thermal conditions. Furthermore, we present predicted degradation pathways based on the known chemical liabilities of the pyrimidine, carboxylic acid, and cyclopropyl functional moieties. This document is designed to equip researchers with the necessary tools to generate a complete, accurate, and regulatory-compliant stability profile for this compound.

Introduction: The Imperative of Stability Profiling

2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a substituted pyrimidine core. As with any new chemical entity (NCE) intended for pharmaceutical development, a thorough understanding of its intrinsic stability is a cornerstone of its progression from discovery to a viable drug product. Stability characteristics dictate a substance's shelf-life, inform formulation strategies, and are critical for ensuring safety and efficacy.[1][2]

The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), mandate stress testing to elucidate the intrinsic stability of a drug substance.[3] These studies help identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[4]

This guide provides a first-principles approach to characterizing 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. We will first dissect its molecular structure to predict potential liabilities and then present a detailed experimental blueprint to systematically investigate its stability under various stress conditions.

Molecular Structure and Predicted Stability

The chemical structure of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid contains several functional groups that are key to its reactivity and potential degradation pathways.

| Feature | Moiety | Predicted Impact on Stability |

| Heterocyclic Core | Pyrimidine Ring | The pyrimidine ring is generally aromatic and stable, but susceptible to hydrolytic cleavage under harsh acidic or basic conditions. Known metabolic pathways involve reduction and ring-opening.[5][6][7] |

| Primary Substituent | Carboxylic Acid | The -COOH group is a primary site for potential decarboxylation under thermal stress. Its acidity will influence solubility and reactivity at different pH values. |

| Secondary Substituent | Cyclopropyl Group | While generally stable, cyclopropyl rings can undergo ring-opening reactions under certain hydrolytic or high-energy conditions, a known degradation pathway for some cyclopropyl-containing pharmaceuticals.[8] |

| Tertiary Substituent | Methyl Group | The methyl group is chemically robust but may influence the electronic properties and steric accessibility of the pyrimidine ring. |

Based on this analysis, the primary anticipated degradation routes are thermal decarboxylation and pH-dependent hydrolysis of the pyrimidine ring.

Experimental Workflow for Stability Assessment

A comprehensive stability assessment involves a multi-faceted approach, beginning with fundamental thermal analysis and progressing to forced degradation under a variety of stress conditions.

Caption: Overall workflow for stability characterization.

Protocols for Thermal Stability Assessment

Thermal analysis provides foundational data on the material's behavior as a function of temperature in a controlled atmosphere.[9][10]

Thermogravimetric Analysis (TGA)

Causality: TGA measures changes in mass as a function of temperature. It is the definitive method for determining the onset temperature of thermal decomposition, identifying the loss of volatiles (like water), and quantifying the residual mass after degradation. A nitrogen atmosphere is crucial to prevent oxidative effects, thereby isolating the compound's intrinsic thermal stability.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Run Parameters:

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset), typically defined by the intersection of the baseline tangent and the inflection point tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is essential for identifying thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (typically exothermic).[11] This provides a more complete picture of the thermal transitions the material undergoes.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Run Parameters:

-

Atmosphere: High-purity Nitrogen (N₂)

-

Flow Rate: 50 mL/min

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature beyond the decomposition point identified by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.[12]

-

-

-

Data Analysis: Plot the heat flow versus temperature. Identify the peak maximum temperature for the melting endotherm (T_m) and the onset temperature of any exothermic decomposition events.

| Parameter | TGA Data | DSC Data |

| Decomposition Onset (T_onset) | e.g., 250 °C | e.g., 255 °C (exotherm onset) |

| Melting Point (T_m) | N/A | e.g., 185 °C (endotherm peak) |

| Mass Loss at 300 °C | e.g., 45% | N/A |

| Residual Mass at 600 °C | e.g., <5% | N/A |

| Table 1: Template for summarizing quantitative thermal analysis data. |

Protocols for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation process to generate the likely degradants that could form under long-term storage conditions.[1][13] The goal is to achieve a target degradation of approximately 5-20% to avoid the formation of secondary, irrelevant degradants.[4]

General Procedure

For each condition, a solution of the compound (e.g., at 1 mg/mL) is prepared. A control sample, protected from the stress condition, is stored at 5 °C.

| Stress Condition | Reagent/Parameter | Typical Duration |

| Acid Hydrolysis | 0.1 M HCl | 2 to 24 hours at 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 2 to 24 hours at 60 °C |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature |

| Photostability | ICH Q1B Option 2 | 1.2 million lux hours (visible) & 200 watt hours/m² (UVA) |

| Thermal (Dry Heat) | Solid State | 7 days at 80 °C |

| Table 2: Recommended conditions for forced degradation studies. |

Step-by-Step Protocols

-

Acid/Base Hydrolysis:

-

Dissolve the compound in 0.1 M HCl or 0.1 M NaOH.

-

Incubate in a water bath at 60 °C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

-

Immediately neutralize the aliquot (base for acid sample, acid for base sample) to halt the reaction.

-

Analyze via a stability-indicating HPLC method.[4]

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

-

Store at room temperature, protected from light.

-

Monitor the reaction over 24 hours, taking aliquots for HPLC analysis.

-

-

Photodegradation:

-

Expose both the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the exposed and control samples by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of the solid compound in a vial and store it in an oven at 80 °C.

-

At the end of the study period, dissolve the sample and analyze by HPLC.

-

Predicted Degradation Profile and Pathways

Based on the compound's structure and established chemical principles, several degradation pathways can be predicted. The primary analytical technique to monitor these changes would be a reverse-phase HPLC method with UV detection, coupled with mass spectrometry (LC-MS) for structural elucidation of the degradants.

Caption: Predicted degradation pathways for the title compound.

-

Thermal Degradation: The most likely pathway under dry heat is the decarboxylation of the C4-carboxylic acid, leading to the formation of 2-cyclopropyl-5-methylpyrimidine. This would be observed as a mass loss corresponding to CO₂ (44 Da) in TGA and identified by LC-MS.

-

Hydrolytic Degradation: Under strong acidic or basic conditions, the pyrimidine ring is susceptible to hydrolytic cleavage. This often proceeds via reduction of a C=C bond followed by cleavage of an N-C bond, potentially forming ureidoacrylate-like intermediates, which would be highly polar and detectable by reverse-phase HPLC.[14]

-

Oxidative Degradation: The pyrimidine ring and cyclopropyl group may be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.

Conclusion

This technical guide presents a robust, systematic, and scientifically-grounded strategy for the comprehensive evaluation of the thermal stability and degradation profile of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic acid. By integrating predictive analysis based on chemical structure with detailed experimental protocols for TGA, DSC, and ICH-compliant forced degradation studies, researchers can efficiently and accurately characterize the intrinsic stability of this molecule. The successful execution of this workflow will yield critical data to support formulation development, establish appropriate storage conditions, and ensure the development of a safe and stable pharmaceutical product.

References

-

Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

-

Baluja, S., et al. (2013). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry. [Link]

-

Wikipedia. (n.d.). Pyrimidine metabolism. [Link]

-

Enthaler, B., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. [Link]

-

Zrenner, C., et al. (2009). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. ResearchGate. [Link]

-

Baluja, S., et al. (2013). Thermal analysis of some novel pyrimidine derivatives. SciSpace. [Link]

-

El-Gohary, H. S., & Shaaban, O. G. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. [Link]

-

El-Gohary, H. S., & Shaaban, O. G. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. National Center for Biotechnology Information. [Link]

-

Ciesielski, M., et al. (2018). Thermal, spectroscopic, X-ray and theoretical studies of metal complexes... ResearchGate. [Link]

-

El-Gohary, H. S., & Shaaban, O. G. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. [Link]

-

Kiegiel, K., et al. (2013). Pyrimidine-4-carboxylic acid. ResearchGate. [Link]

-

Singh, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

-

Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link]

-

Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Deokate, T. G., & Gorde, A. M. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]

-

Van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease. [Link]

-

Ribeiro da Silva, M. A., et al. (2012). Thermodynamic Stability of Fenclorim and Clopyralid. Molecules. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry. [Link]

-

Guntle, A., & Zand, L. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Chiappisi, L., & Gradzielski, M. (2020). PyDSC: a simple tool to treat differential scanning calorimetry data. ResearchGate. [Link]

-

ECHA. (n.d.). 2-cyclopropyl-5-methylpyrimidine-4-carboxylic acid. [Link]

-

Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

-

Studzińska, S., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. biomedres.us [biomedres.us]

- 3. onyxipca.com [onyxipca.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 7. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamic Stability of Fenclorim and Clopyralid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. journals.asm.org [journals.asm.org]

A Technical Guide to the Biological Potential of 2-Cyclopropyl-5-methylpyrimidine-4-carboxylic Acid Derivatives

Foreword